Cas no 888467-50-3 (3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide)

3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide structure
888467-50-3 structure
Product name:3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
CAS No:888467-50-3
MF:C24H16ClN3O7
MW:493.852745056152
CID:5970767
PubChem ID:16818347

3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
    • 3-[(4-chloro-3-nitrobenzoyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
    • AKOS024617473
    • 888467-50-3
    • 3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide
    • AB00677437-01
    • F1883-1594
    • Inchi: 1S/C24H16ClN3O7/c25-16-7-5-13(11-17(16)28(31)32)23(29)27-21-15-3-1-2-4-18(15)35-22(21)24(30)26-14-6-8-19-20(12-14)34-10-9-33-19/h1-8,11-12H,9-10H2,(H,26,30)(H,27,29)
    • InChI Key: GVRBNFCQWXCRDU-UHFFFAOYSA-N
    • SMILES: O1C2=CC=CC=C2C(NC(=O)C2=CC=C(Cl)C([N+]([O-])=O)=C2)=C1C(NC1=CC=C2OCCOC2=C1)=O

Computed Properties

  • Exact Mass: 493.0676776g/mol
  • Monoisotopic Mass: 493.0676776g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 4
  • Complexity: 811
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 136Ų

3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1883-1594-1mg
3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
888467-50-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1883-1594-40mg
3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
888467-50-3 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1883-1594-10mg
3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
888467-50-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1883-1594-75mg
3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
888467-50-3 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1883-1594-3mg
3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
888467-50-3 90%+
3mg
$63.0 2023-05-17
A2B Chem LLC
BA84828-1mg
3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
888467-50-3
1mg
$245.00 2024-04-19
Life Chemicals
F1883-1594-20mg
3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
888467-50-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1883-1594-5μmol
3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
888467-50-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1883-1594-10μmol
3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
888467-50-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1883-1594-20μmol
3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
888467-50-3 90%+
20μl
$79.0 2023-05-17

Additional information on 3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide

3-(4-Chloro-3-Nitrobenzamido)-N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-1-Benzofuran-2-Carboxamide: A Comprehensive Overview

3-(4-Chloro-3-Nitrobenzamido)-N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-1-Benzofuran-2-Carboxamide, identified by the CAS Registry Number 888467-50-3, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural features and promising biological activities.

The molecular structure of this compound is characterized by the presence of a benzofuran ring system, which is fused with a benzene ring and an oxygen atom, forming a five-membered furan ring. The benzofuran moiety is further substituted with a carboxamide group at the 2-position and an N-(2,3-dihydro-1,4-benzodioxin-6-yl) substituent at the nitrogen atom of the amide group. Additionally, the compound features a 4-chloro-3-nitrobenzamido group attached to the benzofuran ring via an amide linkage.

The presence of multiple functional groups in this compound contributes to its versatile reactivity and potential applications in drug design and development. The chlorine and nitro substituents on the benzene ring are known to enhance the electronic properties of the molecule, making it more reactive towards various biochemical processes. The benzodioxin group introduces additional complexity to the structure, potentially influencing the compound's solubility and bioavailability.

Recent studies have focused on the synthesis and characterization of this compound using advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided insights into its molecular weight, purity, and structural integrity, which are critical for its application in pharmaceutical research.

In terms of biological activity, this compound has shown potential as a modulator of key cellular pathways involved in inflammation and oxidative stress. Preclinical studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), making it a promising candidate for anti-inflammatory drug development.

The synthesis of this compound involves a multi-step process that includes nucleophilic substitution reactions, amide bond formation, and oxidation steps to introduce the nitro group on the aromatic ring. Researchers have optimized these steps to achieve high yields and purity levels suitable for pharmacological testing.

In addition to its pharmacological applications, this compound has also been explored for its potential in materials science due to its unique electronic properties. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry.

The safety profile of this compound has been evaluated through acute toxicity studies in animal models. Results indicate that it exhibits low toxicity at therapeutic doses, with no significant adverse effects observed on major organ systems.

Future research directions include exploring the mechanism of action of this compound at molecular levels using techniques such as X-ray crystallography and molecular docking simulations. Additionally, efforts are underway to modify its structure further to enhance its pharmacokinetic properties for improved therapeutic efficacy.

In conclusion, 3-(4-Chloro-3-Nitrobenzamido)-N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-1-Benzofuran-2-Carboxamide represents a significant advancement in organic chemistry with broad implications for drug discovery and materials science.

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD